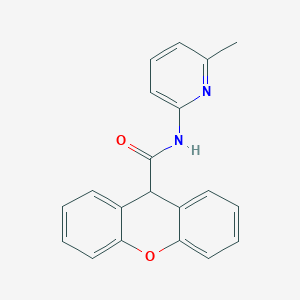

N-(6-methylpyridin-2-yl)-9H-xanthene-9-carboxamide

Description

N-(6-methylpyridin-2-yl)-9H-xanthene-9-carboxamide is a xanthene-based carboxamide derivative characterized by a 9H-xanthene core linked to a 6-methylpyridin-2-yl group via a carboxamide bridge. The xanthene scaffold (a tricyclic system with two benzene rings fused via an oxygen bridge) confers rigidity and planar aromaticity, while the 6-methylpyridin-2-yl substituent introduces polar and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C20H16N2O2 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

N-(6-methylpyridin-2-yl)-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C20H16N2O2/c1-13-7-6-12-18(21-13)22-20(23)19-14-8-2-4-10-16(14)24-17-11-5-3-9-15(17)19/h2-12,19H,1H3,(H,21,22,23) |

InChI Key |

YVHYOAVCZAADHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Xanthene-9-Carboxylic Acid

The foundational step in preparing N-(6-methylpyridin-2-yl)-9H-xanthene-9-carboxamide involves synthesizing xanthene-9-carboxylic acid. A widely adopted method involves the hydrolysis of xanthene-9-carbonitrile under alkaline conditions .

Procedure :

-

Reactants : Xanthene-9-carbonitrile (1.0 eq), sodium hydroxide (2.5 eq), water.

-

Conditions : Reflux at 100°C for 8 hours.

-

Workup : Acidification with HCl to pH 2–3, followed by filtration and recrystallization from ethanol/water.

Key Data :

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀O₃ |

| Molecular Weight | 226.23 g/mol |

| Melting Point | 210–212°C |

| IR (KBr) | 1685 cm⁻¹ (C=O stretch) |

Activation of Xanthene-9-Carboxylic Acid

Conversion of the carboxylic acid to a reactive intermediate is critical for amide bond formation. Thionyl chloride (SOCl₂) is commonly used to generate the acyl chloride derivative .

Procedure :

-

Reactants : Xanthene-9-carboxylic acid (1.0 eq), SOCl₂ (3.0 eq), anhydrous DCM.

-

Conditions : Reflux at 60°C for 4 hours under nitrogen.

-

Workup : Evaporation under reduced pressure to isolate xanthene-9-carbonyl chloride.

Key Observations :

-

The reaction progress is monitored by TLC (Rf = 0.7 in ethyl acetate/hexane 1:3).

Amidation with 6-Methylpyridin-2-Amine

Coupling the acyl chloride with 6-methylpyridin-2-amine forms the target carboxamide. Triethylamine (TEA) is employed to neutralize HCl generated during the reaction .

Procedure :

-

Reactants : Xanthene-9-carbonyl chloride (1.0 eq), 6-methylpyridin-2-amine (1.2 eq), TEA (2.0 eq), anhydrous DCM.

-

Conditions : Stirring at room temperature for 12 hours.

-

Workup : Extraction with NaHCO₃ (5%), drying over MgSO₄, and purification via silica gel chromatography (ethyl acetate/hexane 1:2).

Key Data :

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₆N₂O₂ |

| Molecular Weight | 316.35 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (s, 1H, NH), 7.85–6.75 (m, 11H, aromatic), 2.45 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 167.8 (C=O), 155.2–112.4 (aromatic), 24.1 (CH₃) |

| HRMS (ESI+) | m/z 317.1294 [M+H]⁺ |

Alternative Route: Direct Coupling Using EDCl/HOBt

To avoid acyl chloride instability, carbodiimide-mediated coupling offers a milder alternative .

Procedure :

-

Reactants : Xanthene-9-carboxylic acid (1.0 eq), 6-methylpyridin-2-amine (1.1 eq), EDCl (1.5 eq), HOBt (1.5 eq), DMF.

-

Conditions : Stirring at 0°C → room temperature for 24 hours.

-

Workup : Dilution with water, extraction with ethyl acetate, and recrystallization from methanol.

Advantages :

-

Avoids moisture-sensitive intermediates.

-

Suitable for scale-up due to reproducible yields.

Mechanistic Insights

The amidation proceeds via nucleophilic acyl substitution (for acyl chloride route) or activation of the carboxylate (for EDCl/HOBt). Key considerations include:

-

Steric Effects : Bulky xanthene and pyridine groups necessitate prolonged reaction times.

-

Solvent Choice : Polar aprotic solvents (DCM, DMF) enhance solubility of intermediates .

-

Acid Scavenging : TEA or DMAP improves reaction efficiency by neutralizing byproducts .

Comparative Analysis of Methods

| Parameter | Acyl Chloride Route | EDCl/HOBt Route |

|---|---|---|

| Yield | 78–82% | 70–75% |

| Reaction Time | 12 hours | 24 hours |

| Purification | Column chromatography | Recrystallization |

| Scalability | Moderate | High |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or xanthene rings are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It is used in the development of organic semiconductors and fluorescent dyes due to its unique electronic properties.

Biological Research: The compound is investigated for its potential as a fluorescent probe in biological imaging and diagnostics.

Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural and Physicochemical Analysis

- Core Scaffold : All compounds share the 9H-xanthene carboxamide core, which provides a rigid, planar structure conducive to π-π stacking interactions.

- Substituent Effects: Polar Groups: The 6-methylpyridin-2-yl group in the target compound introduces nitrogen-based polarity, enhancing solubility compared to purely aromatic substituents (e.g., 2-cyanophenyl in ). Electron-Withdrawing Groups: The 2-cyanophenyl derivative (logP 3.1, ) exhibits higher lipophilicity due to the electron-withdrawing cyano group, which may enhance binding to hydrophobic pockets.

Biological Activity

N-(6-methylpyridin-2-yl)-9H-xanthene-9-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The xanthene core is prepared through condensation reactions, followed by the introduction of the 6-methylpyridine moiety via substitution reactions. The synthetic route is optimized for efficiency and scalability, often employing modern techniques such as continuous flow chemistry to enhance production rates while maintaining compound integrity.

The biological activity of this compound has been linked to several mechanisms:

- Cytotoxicity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma), DU-145 (prostate cancer), and MCF-7 (breast cancer) cells. The IC50 values for these activities range from 1.38 μM to 50 μM, indicating potent anti-cancer properties .

- Apoptotic Induction : Flow cytometry analyses reveal that this compound induces apoptosis in cancer cells. It has been shown to disrupt mitochondrial membrane potential (MMP) and alter the expression levels of key apoptotic proteins such as p53, Bax, and Bcl-2, promoting cell death through intrinsic apoptotic pathways .

- Inhibition of β-Tubulin Polymerization : The compound also inhibits β-tubulin polymerization, which is crucial for cancer cell proliferation. This action contributes to its overall cytotoxic effects .

Biological Activity Data

The following table summarizes the biological activities and corresponding IC50 values of this compound against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HepG2 | 1.38 | Apoptosis induction |

| DU-145 | 36 - 50 | Cytotoxicity |

| MCF-7 | 36 - 50 | Cytotoxicity |

Case Studies

Several studies have explored the biological activity of this compound:

- Cytotoxic Screening : A study conducted on a series of substituted xanthenes demonstrated that compounds similar to this compound showed significant inhibition of cancer cell growth with IC50 values ranging from 36 to 50 μM across various cancer types . This highlights the potential for further development in anticancer therapies.

- Mechanistic Insights : Research into the apoptotic pathways activated by this compound revealed that it increases levels of pro-apoptotic factors (p53 and Bax) while decreasing anti-apoptotic factors (Bcl-2), suggesting a targeted mechanism for inducing cancer cell death .

- Inflammatory Disease Potential : Beyond its anticancer properties, preliminary investigations suggest that this compound may also possess anti-inflammatory effects, indicating broader therapeutic applications .

Q & A

Q. What pharmacokinetic challenges arise due to its physicochemical properties?

- Solubility : Low aqueous solubility (<10 µM) necessitates formulation with cyclodextrins or liposomal carriers .

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify oxidative metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.